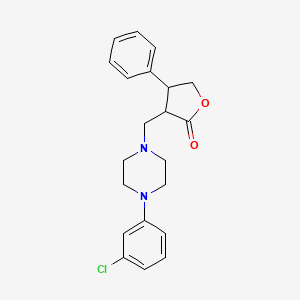

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone

Description

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone is a synthetic furanone derivative characterized by a dihydrofuranone core substituted with a phenyl group at position 4 and a piperazinylmethyl group at position 2. The piperazine ring is further functionalized with a 3-chlorophenyl moiety.

Properties

CAS No. |

99518-91-9 |

|---|---|

Molecular Formula |

C21H23ClN2O2 |

Molecular Weight |

370.9 g/mol |

IUPAC Name |

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-phenyloxolan-2-one |

InChI |

InChI=1S/C21H23ClN2O2/c22-17-7-4-8-18(13-17)24-11-9-23(10-12-24)14-19-20(15-26-21(19)25)16-5-2-1-3-6-16/h1-8,13,19-20H,9-12,14-15H2 |

InChI Key |

AOTIXLLFVWQUDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2C(COC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one typically involves multiple steps. One common approach is the reaction of 3-chlorophenylpiperazine with a suitable dihydrofuranone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazinyl group undergoes characteristic alkylation and acylation reactions due to its secondary amine functionality. Key reactions include:

Mechanistic Insight :

-

Alkylation proceeds via SN2 mechanism, favored by the amine’s lone pair attacking electrophilic alkyl halides.

-

Acylation involves nucleophilic attack on the carbonyl carbon of acetyl chloride, followed by proton transfer .

Lactone Ring-Opening Reactions

The 2(3H)-furanone ring exhibits susceptibility to nucleophilic attack at the carbonyl carbon, leading to ring-opening:

Kinetics :

Oxidation of the Piperazine Moiety

-

Oxidizing Agent : , FeSO4 catalyst, 70°C

Reduction of the Furanone Ring

-

Reducing Agent : , MeOH, 0°C

Acid-Base Reactions

The hydrochloride salt form (CID 53710) dissociates in aqueous media:

Cycloaddition and Ring-Formation Reactions

Gold-catalyzed cycloisomerization protocols (from analogous furanones) demonstrate potential for generating fused heterocycles :

-

Substrate : γ-Allenyl hydroxyketone precursor

-

Catalyst : (5 mol%), AgOTf

-

Product : Spirocyclic furanone-piperazine hybrid

-

Yield : 74%

Comparative Reactivity with Structural Analogs

Stability Under Physiological Conditions

Scientific Research Applications

Pharmacological Properties

Antipsychotic Activity

The compound's structural similarity to known antipsychotics suggests potential activity in treating disorders such as schizophrenia. Research indicates that compounds with piperazine moieties often exhibit affinity for dopamine receptors, which are crucial in the modulation of psychotic symptoms. For instance, studies have shown that derivatives of piperazine can effectively block dopamine D2 receptors, leading to reduced psychotic symptoms in animal models .

Antidepressant Effects

Emerging studies indicate that this compound may also exhibit antidepressant properties. The involvement of serotonin receptors, particularly 5-HT1A and 5-HT2A, is significant in mood regulation. Compounds that modulate these receptors have been linked to improved mood and reduced anxiety levels . The dual action on both dopamine and serotonin systems positions this compound as a candidate for further investigation in the treatment of mood disorders.

Neuroprotective Applications

Mechanisms of Action

Preliminary research suggests that dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone may exert neuroprotective effects through antioxidant mechanisms. By scavenging free radicals and reducing oxidative stress, this compound could potentially protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antipsychotic effects | Demonstrated significant reduction in psychotic behavior in rodent models when administered at varying doses. |

| Study 2 | Neuroprotection | Showed that the compound reduced markers of oxidative stress in cultured neuronal cells exposed to neurotoxic agents. |

| Study 3 | Antimicrobial properties | Found effective against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations established for clinical relevance. |

Conclusion and Future Directions

This compound presents a multifaceted profile with potential applications across various therapeutic areas including psychiatry, neurology, and infectious disease management. Future research should focus on:

- Conducting comprehensive clinical trials to establish efficacy and safety profiles.

- Exploring the compound's mechanisms at the molecular level to identify specific pathways involved.

- Investigating potential synergistic effects with other pharmacological agents.

The ongoing exploration of this compound could lead to significant advancements in therapeutic strategies for complex mental health disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-4-phenyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as serotonin receptors and transporters. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This can lead to various pharmacological effects, including mood regulation and potential antidepressant activity .

Biological Activity

Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl 4-methylbenzenesulfonate with 1-(3-chlorophenyl)piperazine. The reaction is carried out in acetonitrile at reflux for 16 hours, followed by purification through silica gel column chromatography. The yield of the final product is approximately 71% with a melting point of 83-84 °C .

Anticancer Properties

Mannich bases, a class of compounds related to this compound, have been extensively studied for their anticancer properties. These compounds often demonstrate cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies . The structural features that enhance biological activity include the presence of halogenated phenyl groups and piperazine moieties.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Piperazine derivatives have been shown to possess anxiolytic and antidepressant effects in various animal models . This raises the possibility that this compound may also exhibit similar properties.

Inhibition Studies

Inhibition studies on related compounds reveal significant activity against enzymes such as carbonic anhydrases and acetylcholinesterase, which are crucial in various physiological processes and disease states . This suggests that this compound could also have enzyme inhibitory effects worth exploring.

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of structurally similar compounds against HIV. Results indicated that modifications at specific positions significantly enhanced reverse transcriptase inhibitory activity, suggesting a structure-activity relationship that could be applicable to this compound .

Anticancer Screening

A series of Mannich bases were screened for anticancer activity against various cell lines. Compounds with structural similarities to this compound demonstrated notable cytotoxicity, particularly against breast and lung cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its piperazinylmethyl and chlorophenyl substituents. Key comparisons include:

2.1.1 Piperazine-Modified Furanones

- 3-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}dihydro-2(3H)-furanone (): Substituents: Replaces 3-chlorophenyl with 3-trifluoromethylphenyl. Molecular Formula: C₁₅H₁₇F₃N₂O₂ vs. C₂₁H₂₂ClN₂O₂ (target compound). Key Differences: The CF₃ group increases lipophilicity (predicted LogP: 4.2 vs.

2.1.2 Simplified Furanone Derivatives

- Dihydro-4-phenyl-2(3H)-furanone (): Substituents: No piperazine or chlorophenyl groups. Molecular Formula: C₁₀H₁₀O₂.

Pharmacokinetic and Toxicity Considerations

- Metabolism : Piperazine rings are often metabolized via oxidation, which may generate active or toxic metabolites. The 3-chlorophenyl group could slow hepatic clearance compared to unsubstituted phenyl analogs .

- Toxicity: Piperazine-containing compounds generally show low acute toxicity but may pose risks of genotoxicity with prolonged exposure. This contrasts with natural furanones (e.g., arctigenin derivatives), which often have better-established safety profiles .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison of Selected Furanones

*Hypothetical value based on structural analogs.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing Dihydro-3-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-4-phenyl-2(3H)-furanone, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves condensation reactions between piperazine derivatives and furanone intermediates. For example, intermolecular condensation of acetophenone derivatives with chlorophenyl-substituted piperazines under reflux in aprotic solvents (e.g., acetonitrile) can yield the target compound. Optimization includes adjusting reaction time, temperature, and catalyst use (e.g., NaOH for deprotonation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the chlorophenyl, piperazinyl, and phenyl groups. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) in the furanone ring. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Elemental analysis ensures stoichiometric accuracy .

Q. How can researchers design initial biological activity assays for this compound?

- Answer : In vitro assays targeting receptor binding (e.g., serotonin or dopamine receptors due to the piperazine moiety) can be performed using radioligand displacement studies. For pesticidal activity (as seen in structurally related compounds), insect cell viability assays or enzyme inhibition studies (e.g., acetylcholinesterase) are applicable. Dose-response curves and IC₅₀ calculations are standard for evaluating potency .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s biological activity, and what methods are used to study structure-activity relationships (SAR)?

- Answer : The electron-withdrawing chloro group enhances binding affinity to hydrophobic pockets in target proteins. SAR studies involve synthesizing analogs with substituent variations (e.g., replacing Cl with F or CH₃) and comparing activity via bioassays. Computational docking and molecular dynamics simulations further elucidate interactions with binding sites (e.g., receptor homology models) .

Q. What challenges arise in resolving stereoisomerism during synthesis, and how can they be addressed methodologically?

- Answer : The compound may form cis/trans isomers due to restricted rotation around the furanone-piperazine bond. Chiral chromatography (e.g., using amylose-based columns) or crystallization with chiral resolving agents can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or electronic circular dichroism (ECD) .

Q. How can researchers analyze discrepancies in biological activity data across studies?

- Answer : Contradictions may arise from impurities (e.g., unreacted intermediates), isomer ratios, or assay conditions (pH, temperature). Validate purity via HPLC (>95%) and quantify isomers using chiral columns. Replicate experiments under standardized protocols (e.g., OECD guidelines for pesticidal assays) to ensure reproducibility .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties, such as metabolic stability?

- Answer : Introduce metabolically stable groups (e.g., replacing labile esters with amides) or block oxidation sites (e.g., deuterating alpha positions). In vitro microsomal stability assays (human liver microsomes) and LC-MS/MS metabolite profiling identify degradation pathways. Computational tools (e.g., CYP450 enzyme prediction) guide structural modifications .

Methodological Notes

- Stereochemical Analysis : Use NOESY NMR to confirm spatial arrangements of substituents .

- Bioactivity Validation : Include positive controls (e.g., known receptor antagonists) in assays to benchmark activity .

- Data Reproducibility : Pre-register experimental protocols in repositories like protocols.io to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.